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Abstract

This technical guide provides a comprehensive overview of delta-2-Ceftazidime, a critical
impurity in the manufacturing and storage of the third-generation cephalosporin antibiotic,
Ceftazidime. The guide details its chemical structure, formation pathways, and analytical
methods for detection and quantification. Furthermore, it delves into the biological and
toxicological significance of delta-2-Ceftazidime and outlines the regulatory landscape
governing its control in pharmaceutical products. This document is intended to be a valuable
resource for professionals in pharmaceutical research and development, quality control, and
regulatory affairs.

Introduction

Ceftazidime is a widely used beta-lactam antibiotic with a broad spectrum of activity against
Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] The chemical stability of
Ceftazidime is a critical aspect of its quality, as it can degrade through various pathways to
form impurities that may impact its safety and efficacy. One of the most significant of these
impurities is delta-2-Ceftazidime (A2-Ceftazidime).

This impurity is an isomer of the active pharmaceutical ingredient (API) and is formed through
the migration of the double bond within the dihydrothiazine ring of the cephem nucleus.[3] Its
presence in Ceftazidime drug substance and product is a key quality attribute that is closely
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monitored and controlled throughout the manufacturing process and shelf-life of the product.
Understanding the formation, detection, and biological impact of delta-2-Ceftazidime is
therefore essential for ensuring the quality and safety of Ceftazidime-containing medicines.

Chemical Properties and Formation of delta-2-

Ceftazidime
Chemical Structure

Delta-2-Ceftazidime is a structural isomer of Ceftazidime. The key difference lies in the
position of the double bond in the six-membered dihydrothiazine ring of the cephalosporin core.
In the active Ceftazidime molecule, the double bond is at the delta-3 (A3) position. In the delta-2
isomer, this double bond has migrated to the delta-2 (A2) position.[3]

Compound IUPAC Name Molecular Formula  Molecular Weight

(6R,7R)-7-[[(22)-2-(2-
amino-1,3-thiazol-4-
yl)-2-(2-
carboxypropan-2-
Ceftazidime yloxyimino)acetyllami C22H22N607S2 546.6 g/mol
noJ-8-oxo-3-(pyridin-1-
ium-1-ylmethyl)-5-thia-
1-azabicyclo[4.2.0]oct-

2-ene-2-carboxylate

(6R,7R)-7-[[(22)-2-(2-
amino-1,3-thiazol-4-
yl)-2-(2-
carboxypropan-2-
delta-2-Ceftazidime yloxyimino)acetyllami C22H22N607S2 546.6 g/mol [4]
nol-8-oxo-3-(pyridin-1-
ium-1-ylmethyl)-5-thia-
1-azabicyclo[4.2.0]oct-

3-ene-2-carboxylate

Formation Pathway
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The formation of delta-2-Ceftazidime is a result of the degradation of Ceftazidime. This
isomerization is a known degradation pathway for cephalosporins and can be influenced by
several factors, including pH, temperature, and the presence of buffers.[3][5] The conversion
from the therapeutically active delta-3 isomer to the inactive delta-2 form is a critical
consideration in the formulation and storage of Ceftazidime products.[3]

The isomerization is understood to be a base-catalyzed process. It is hypothesized to involve
the abstraction of a proton from the C-2 position by a base, leading to the formation of a
carbanion intermediate. This intermediate then undergoes electronic rearrangement, resulting
in the formation of a new double bond between C-2 and C-3 upon reprotonation at the C-4
position.

Below is a diagram illustrating the isomerization of Ceftazidime to delta-2-Ceftazidime.

Click to download full resolution via product page

Figure 1: Isomerization of Ceftazidime to delta-2-Ceftazidime.

Analytical Methodologies for Detection and
Quantification

The structural similarity between Ceftazidime and its delta-2 isomer presents an analytical
challenge. High-Performance Liquid Chromatography (HPLC) is the most widely used
technique for the separation and quantification of delta-2-Ceftazidime in both bulk drug
substance and finished pharmaceutical products.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for resolving delta-2-Ceftazidime from the parent
drug and other degradation products. The European Pharmacopoeia (EP) monograph for
Ceftazidime specifies an HPLC method for the determination of related substances, including
delta-2-Ceftazidime (referred to as Impurity A).

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b193858?utm_src=pdf-body
https://www.benchchem.com/product/b193858
https://pmc.ncbi.nlm.nih.gov/articles/PMC90707/
https://www.benchchem.com/product/b193858
https://www.benchchem.com/product/b193858?utm_src=pdf-body
https://www.benchchem.com/product/b193858?utm_src=pdf-body-img
https://www.benchchem.com/product/b193858?utm_src=pdf-body
https://www.benchchem.com/product/b193858?utm_src=pdf-body
https://www.benchchem.com/product/b193858?utm_src=pdf-body
https://www.benchchem.com/product/b193858?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b193858?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

3.1.1. Experimental Protocol (Based on European Pharmacopoeia)

This protocol is a representative example for the analysis of delta-2-Ceftazidime in a

Ceftazidime drug substance.

Instrumentation: A liquid chromatograph equipped with a UV detector.

Column: A stainless steel column (250 mm x 4.6 mm) packed with octadecylsilyl silica gel for
chromatography (5 pm).

Mobile Phase: A mixture of 7 volumes of acetonitrile and 93 volumes of a 22.6 g/L solution of
ammonium dihydrogen phosphate, with the pH adjusted to 3.9 using a 10% v/v solution of
phosphoric acid.[6]

Flow Rate: 1.3 mL/min.[6]

Column Temperature: 35 °C.[6]
Detection Wavelength: 255 nm.[6][7]
Injection Volume: 20 pL.[6]

System Suitability:

o Resolution: The resolution between the peaks corresponding to Ceftazidime and impurity
A (delta-2-Ceftazidime) should be at least 5.9.[6] This is determined using a reference
solution containing both compounds.

Sample Preparation:

o Test Solution: Dissolve an accurately weighed quantity of the substance to be examined in
the mobile phase to obtain a known concentration.

o Reference Solution (a): Prepare a solution of Ceftazidime impurity A CRS in the mobile
phase at a known concentration.[6]

o Reference Solution (b): Prepare a solution containing both Ceftazidime CRS and
Ceftazidime impurity A CRS in the mobile phase.[6]
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e Analysis: Inject the test and reference solutions into the chromatograph and record the
chromatograms. The peak corresponding to delta-2-Ceftazidime in the test solution is
identified by comparing its retention time with that of the peak in the chromatogram of the
reference solution. The concentration of the impurity is calculated by comparing the peak
area with that of the reference standard.

3.1.2. Experimental Workflow

The following diagram outlines the general workflow for the HPLC analysis of delta-2-
Ceftazidime.
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Figure 2: General workflow for HPLC analysis of delta-2-Ceftazidime.
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Biological and Toxicological Significance

The presence of impurities in pharmaceutical products is a critical concern as they can
potentially affect the safety and efficacy of the drug.

Antibacterial Activity

The isomerization of the double bond from the delta-3 to the delta-2 position in the cephem
nucleus results in a significant loss of antibacterial activity. Delta-2 isomers of cephalosporins,
including delta-2-Ceftazidime, are generally considered to be antibacterially inactive.[3]
Therefore, the formation of this impurity leads to a decrease in the potency of the Ceftazidime
product.

Toxicological Profile

While delta-2-Ceftazidime is antibacterially inactive, its toxicological profile is of great
importance. An in silico (computer-based) study was conducted to predict the absorption,
distribution, metabolism, excretion, and toxicity (ADMET) of Ceftazidime and its impurities. The
study predicted that the pharmacokinetics and toxicity of delta-2-Ceftazidime (referred to as
impurity A) are similar to those of the parent drug, Ceftazidime. The study also suggested that
both Ceftazidime and impurity A may have hepatotoxicity and that their DNA-binding groups
could indicate potential genotoxicity.[8] It is important to note that these are predictions from a
computational model and would require confirmation through in vitro and in vivo studies.

Regulatory Perspectives and Control Strategies

Regulatory bodies such as the European Pharmacopoeia (EP) and the United States
Pharmacopeia (USP) have established monographs for Ceftazidime that include tests and
acceptance criteria for related substances, including delta-2-Ceftazidime.

Pharmacopeial Standards

Delta-2-Ceftazidime is listed as "Ceftazidime Impurity A" in the European Pharmacopoeia. The
EP sets limits for this and other impurities to ensure the quality and safety of the drug product.

The following table summarizes the acceptance criteria for delta-2-Ceftazidime and other
impurities as per a representative European Pharmacopoeia monograph for Ceftazidime for
injection.
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Impurity Acceptance Criterion

Not more than the area of the principal peak in
Impurity A (delta-2-Ceftazidime) the chromatogram obtained with the reference
solution (a) (0.2%)

Not more than the area of the principal peak in
Impurity B the chromatogram obtained with the reference
solution (a) (0.2%)

Not more than the area of the principal peak in
Impurity G the chromatogram obtained with the reference
solution (a) (0.2%)

For each impurity, not more than 0.5 times the
Unspecified Impurities area of the principal peak in the chromatogram

obtained with the reference solution (a) (0.10%)

Not more than 5 times the area of the principal
Total Impurities peak in the chromatogram obtained with the

reference solution (a) (1.0%)

0.25 times the area of the principal peak in the
Disregard Limit chromatogram obtained with the reference
solution (a) (0.05%)

Note: The specific limits may vary depending on the specific monograph (e.g., for bulk
substance vs. finished product).

Control Strategies

The control of delta-2-Ceftazidime levels in pharmaceutical products involves a multi-faceted
approach:

e Process Control: Understanding the factors that promote the formation of delta-2-
Ceftazidime during the manufacturing process is crucial. Controlling parameters such as pH
and temperature can help minimize its formation.
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o Formulation Development: The development of stable formulations of Ceftazidime is a key
strategy. This may involve the use of buffers to maintain the pH within a range of maximum
stability (typically pH 4.5 to 6.5) and the inclusion of excipients that do not catalyze the
degradation of the drug.[3]

o Storage and Handling: Proper storage conditions, including temperature control and
protection from light, are essential to minimize the degradation of Ceftazidime and the
formation of delta-2-Ceftazidime over the shelf-life of the product.[9]

« Analytical Monitoring: The use of validated, stability-indicating analytical methods, such as
the HPLC method described, is fundamental for the routine monitoring of delta-2-
Ceftazidime levels in both the drug substance and the final drug product.

Conclusion

Delta-2-Ceftazidime is a significant pharmaceutical impurity that arises from the degradation of
Ceftazidime. Its formation leads to a loss of antibacterial potency, and its toxicological profile is
predicted to be similar to that of the parent drug. Therefore, the control of delta-2-Ceftazidime
is a critical aspect of ensuring the quality, safety, and efficacy of Ceftazidime-containing
medications. This is achieved through a combination of robust process controls, stable
formulation development, appropriate storage conditions, and rigorous analytical testing in
accordance with pharmacopeial standards. A thorough understanding of the science and
regulation surrounding this impurity is essential for all professionals involved in the lifecycle of
Ceftazidime products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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